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Compound of Interest

Compound Name: Acid Red 289

Cat. No.: B577069 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive guide to the potential use of Acid Red 289
as a fluorescent dye in flow cytometry, with a primary focus on its application as a viability dye.

The protocols outlined below are based on the known spectral properties of Acid Red 289 and

established methodologies for cell staining in flow cytometry.

Introduction to Acid Red 289
Acid Red 289, a water-soluble xanthene dye, is traditionally utilized in the textile industry and

for biological staining of specimens for microscopy.[1] Its fluorescent properties, characterized

by a maximum absorption between 525-529 nm and an emission spectrum in the 500-700 nm

range upon UV excitation, suggest its utility as a red fluorescent probe in flow cytometry.[1] As

an acid dye, it is likely membrane-impermeant, making it a strong candidate for distinguishing

viable from non-viable cells.

Principle of Viability Staining
In a healthy, viable cell, the plasma membrane is intact and acts as a selective barrier.

Membrane-impermeant dyes like Acid Red 289 are excluded from the cytoplasm. However, in

dead or dying cells, membrane integrity is compromised, allowing the dye to enter and stain

intracellular components, resulting in a significant increase in fluorescence. This differential
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staining allows for the clear identification and exclusion of dead cells from analysis, which is

critical for accurate immunophenotyping and functional assays.[2][3][4]

Data Presentation
Table 1: Properties of Acid Red 289 for Flow Cytometry

Property Value Reference

Synonyms C.I. Acid Red 289, C.I. 45110 [5][6]

Molecular Formula C₃₅H₂₉N₂NaO₇S₂ [5][6]

Molecular Weight 676.74 g/mol [5][6]

Maximum Absorption (λmax) 525-529 nm [1]

Fluorescence Emission
500-700 nm (with 254 nm

excitation)
[1]

Solubility Water [1]

Proposed Application Viability Dye (stains dead cells) Inferred from properties

Recommended Laser

Excitation

Blue (488 nm), Yellow-Green

(561 nm)
Inferred from λmax

Recommended Emission Filter
>600 nm long-pass or 610/20

band-pass
Inferred from emission

Experimental Protocols
Protocol 1: Preparation of Acid Red 289 Staining
Solution

Reagent Preparation: Prepare a stock solution of Acid Red 289 at 1 mg/mL in sterile,

nuclease-free water.

Storage: Store the stock solution at 2-8°C, protected from light. For long-term storage,

aliquot and freeze at -20°C.
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Working Solution: On the day of the experiment, prepare a working solution by diluting the

stock solution in a suitable buffer, such as Phosphate-Buffered Saline (PBS) without calcium

and magnesium. The optimal concentration should be determined empirically, but a starting

range of 1-10 µg/mL is recommended.

Protocol 2: Viability Staining of Suspension Cells for
Flow Cytometry

Cell Preparation: Harvest cells and wash them once with cold PBS.

Cell Counting and Resuspension: Count the cells and resuspend the cell pellet in cold Flow

Cytometry Staining Buffer (e.g., PBS with 1-2% Bovine Serum Albumin) at a concentration of

1 x 10⁶ cells/mL.

Staining: Add the Acid Red 289 working solution to the cell suspension. The final

concentration should be optimized, starting with a titration from 1 µg/mL.

Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light.

Washing (Optional): While not always necessary for viability dyes, a wash step with 2 mL of

Flow Cytometry Staining Buffer can be performed to reduce background fluorescence.

Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

Resuspension: Resuspend the cells in an appropriate volume of Flow Cytometry Staining

Buffer for analysis.

Data Acquisition: Analyze the samples on a flow cytometer equipped with a blue or yellow-

green laser for excitation. Collect the fluorescence emission in the red channel (e.g., using a

610/20 nm bandpass filter or a >600 nm longpass filter).

Protocol 3: Co-staining with Surface Markers
Surface Staining: Perform staining for cell surface markers using fluorochrome-conjugated

antibodies according to the manufacturer's protocol. This typically involves incubating the

cells with the antibody cocktail for 20-30 minutes on ice.
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Washing: Wash the cells twice with Flow Cytometry Staining Buffer to remove unbound

antibodies.

Viability Staining: After the final wash, resuspend the cells in Flow Cytometry Staining Buffer

and add the Acid Red 289 working solution.

Incubation: Incubate as described in Protocol 2, step 4.

Data Acquisition: Proceed with flow cytometric analysis without a further wash step.

Mandatory Visualization
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Caption: Principle of viability staining with a membrane-impermeant dye.
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Caption: Experimental workflow for viability staining with Acid Red 289.
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Troubleshooting
Weak Signal in Dead Cells: Increase the concentration of Acid Red 289 or extend the

incubation time.

High Background Staining in Live Cells: Decrease the concentration of Acid Red 289 or

include a wash step after incubation. Ensure that the cell preparation is not causing undue

stress or membrane damage to the live cells.

Spectral Overlap: When combining Acid Red 289 with other fluorochromes, perform single-

stain controls to set up proper compensation. Given its broad emission, careful panel design

is essential.

Conclusion
Acid Red 289 presents a promising, cost-effective option as a red fluorescent viability dye for

flow cytometry. Its spectral properties are compatible with common laser lines available on

many cytometers. The protocols provided here offer a starting point for researchers to

incorporate this dye into their experimental workflows. As with any new reagent, optimization of

staining conditions for the specific cell type and application is recommended for achieving the

best results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols: Acid Red 289 in Flow
Cytometry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b577069#use-of-acid-red-289-in-flow-cytometry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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